molecular formula C18H27NO B1680360 7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan CAS No. 121454-18-0

7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan

Cat. No. B1680360
M. Wt: 273.4 g/mol
InChI Key: IJICKINLCUKIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S 11566 is a selective dopamine D3 receptor antagonist.

properties

CAS RN

121454-18-0

Product Name

7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

N,N-dipropyl-2,3,5,6,7,8-hexahydrobenzo[f][1]benzofuran-7-amine

InChI

InChI=1S/C18H27NO/c1-3-8-19(9-4-2)17-6-5-14-11-15-7-10-20-18(15)13-16(14)12-17/h11,13,17H,3-10,12H2,1-2H3

InChI Key

IJICKINLCUKIHY-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CCC2=CC3=C(C=C2C1)OCC3

Canonical SMILES

CCCN(CCC)C1CCC2=CC3=C(C=C2C1)OCC3

Appearance

Solid powder

Other CAS RN

157622-55-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

7-(N,N-dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan
S 11566
S 14297
S-11566
S-14297

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan
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7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan
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7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan
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7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan
Reactant of Route 5
7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan
Reactant of Route 6
7-(N,N-Dipropylamino)-5,6,7,8-tetrahydronaphtho(2,3-b)dihydro-2,3-furan

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